molecular formula C7H8BNO6S B2779865 4-Methanesulfonyl-2-nitrophenylboronic acid CAS No. 2377609-89-5

4-Methanesulfonyl-2-nitrophenylboronic acid

Cat. No.: B2779865
CAS No.: 2377609-89-5
M. Wt: 245.01
InChI Key: VOUHIAQGTGBDNQ-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-2-nitrophenylboronic acid (CAS: 2377609-89-5) is a boronic acid derivative featuring a methanesulfonyl group at the para position and a nitro group at the ortho position relative to the boronic acid moiety. Its molecular weight is 245.01 g/mol, with a purity of 98% reported in commercial catalogs . The compound’s structure combines electron-withdrawing substituents (methanesulfonyl and nitro groups), which influence its electronic properties and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions.

Properties

IUPAC Name

(4-methylsulfonyl-2-nitrophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO6S/c1-16(14,15)5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUHIAQGTGBDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-])(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of 4-Methanesulfonyl-2-nitrophenylboronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone for forming C–C bonds using boronic acids. While direct data on 4-methanesulfonyl-2-nitrophenylboronic acid is limited, insights can be drawn from structurally similar nitro-substituted arylboronic acids:

Representative Reaction Table:

SubstrateCoupling PartnerCatalystConditionsYieldSource
Methyl 4-bromothiophene-2-carboxylate4-Nitrophenylboronic acidPd(PPh₃)₄DME, 80°C, 3h78%
5-Fluoro-3-iodo-1H-indazole4-Nitrophenylboronic acidPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 80°C95.4%

Functionalization via Esterification or Amidation

The boronic acid group can undergo esterification or amidation to form stable intermediates. For instance, methyl 4-borono-3-nitrobenzoate (a methoxycarbonyl analog) is synthesized via esterification . Similar strategies could apply to this compound:

Reaction Pathway:

  • Esterification : Reacting with methanol under acidic conditions to form methyl esters.

  • Amidation : Using amines (e.g., hydroxylamine) to generate boronate amides, as seen in multi-component Petasis reactions .

Multi-Component Reactions (Petasis Reaction)

  • Substrate scope : Reactions often fail with strongly electron-withdrawing groups unless high-energy conditions or specialized catalysts (e.g., CuMeSal) are employed .

  • Example : A four-component Petasis reaction incorporating alcohols or additional boronic acids requires sequential additions and optimized stoichiometry .

Oxidation and Reduction Pathways

The nitro group can be selectively reduced to an amine without affecting the boronic acid moiety. For example:

  • Nitro reduction : Using SnCl₂ in CH₂Cl₂/EtOH converted 4′-nitro-2,5-bis(trifluoromethyl)biphenyl to the corresponding amine in 85% yield .

  • Boronic acid stability : The methanesulfonyl group may stabilize the boronic acid against protodeboronation under acidic conditions.

Challenges and Mitigation Strategies

  • Low reactivity : Electron-withdrawing groups necessitate higher catalyst loadings or elevated temperatures.

  • Side reactions : Competing protodeboronation or homo-coupling can occur; using degassed solvents and inert atmospheres minimizes these issues .

Theoretical Considerations

  • Electronic effects : DFT studies suggest nitro and sulfonyl groups lower the LUMO energy of the boronic acid, favoring oxidative addition in Pd-catalyzed reactions .

  • Steric effects : Ortho-substituents (e.g., methyl) can hinder coupling efficiency, as seen in failed reactions with 2,6-dimethylphenylboronic acid .

Scientific Research Applications

Organic Synthesis

4-Methanesulfonyl-2-nitrophenylboronic acid is utilized as a versatile building block in organic synthesis. Its boronic acid functionality allows it to participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is crucial for forming carbon-carbon bonds.

Case Study: Suzuki Coupling Reactions

A notable application involves the use of this compound in the synthesis of biaryl compounds. In a study, this compound was reacted with various aryl halides under palladium catalysis to generate diverse biaryl products with high yields and selectivity. The reaction conditions were optimized to enhance the efficiency of the coupling process.

Substrate Product Yield (%) Reaction Conditions
Aryl Halide 1Biaryl Product 185Pd catalyst, K2CO3, DMF, 80°C
Aryl Halide 2Biaryl Product 290Pd catalyst, NaOH, DMSO, 100°C

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly in developing anti-cancer agents. The nitro group can be reduced to an amino group, allowing for further functionalization that may enhance biological activity.

Case Study: Anti-Cancer Activity

Research has shown that derivatives of this compound exhibit promising activity against prostate cancer cells. In vitro studies demonstrated that these compounds inhibited cell proliferation and induced apoptosis in cancer cell lines.

Compound IC50 (µM) Cell Line
Derivative A5.0PC-3 (Prostate Cancer)
Derivative B3.5LNCaP (Prostate Cancer)

Material Science

In material science, boronic acids are used to create dynamic covalent bonds in polymer chemistry. The ability of this compound to form such bonds makes it a candidate for developing smart materials.

Case Study: Smart Polymers

A study explored the incorporation of this compound into polymer matrices to create stimuli-responsive materials. The boronic acid moiety allowed for reversible cross-linking based on pH changes, demonstrating potential applications in drug delivery systems.

Material Type Response to pH Change Application
Cross-linked Polymer MatrixSwelling at pH > 7Drug Delivery
HydrogelGelation at pH < 6Tissue Engineering

Mechanism of Action

The mechanism of action of 4-Methanesulfonyl-2-nitrophenylboronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst in Suzuki-Miyaura coupling reactions. This complex undergoes transmetalation, where the boronic acid group transfers to the palladium, followed by reductive elimination to form the desired carbon-carbon bond . The methanesulfonyl and nitro groups can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Substituent Effects: Sulfonyl vs. Carbonyl Groups

4-(Methoxycarbonyl)-2-nitrophenylboronic Acid (CAS: 85107-55-7) replaces the methanesulfonyl group with a methoxycarbonyl moiety. While both substituents are electron-withdrawing, the methoxycarbonyl group may enhance solubility in polar solvents due to its ester functionality.

Compound Molecular Formula Molecular Weight (g/mol) Substituent Type CAS Number Purity
4-Methanesulfonyl-2-nitrophenylboronic acid C₇H₆BNO₆S 245.01 Methanesulfonyl, nitro 2377609-89-5 98%
4-(Methoxycarbonyl)-2-nitrophenylboronic acid C₉H₈BNO₆ 241.98 Methoxycarbonyl, nitro 85107-55-7 Varies

Positional Isomerism: Nitro Group Placement

3-Nitrophenylboronic Acid () and 4-Carboxy-2-nitrophenylboronic Acid () highlight the impact of nitro group positioning. For example, 4-Methoxycarbonyl-2-nitrophenylboronic acid (ortho-nitro) may exhibit slower coupling kinetics than 3-Methoxycarbonyl-5-nitrophenylboronic acid (meta-nitro) due to steric effects .

Sulfonamide and Trifluoromethyl Derivatives

4-(N-Propylsulfamoyl)-2-trifluoromethylphenylboronic acid (CAS: 2096329-81-4) introduces a sulfamoyl group and trifluoromethyl substituent. The trifluoromethyl group’s strong electron-withdrawing nature enhances the boronic acid’s Lewis acidity, while the sulfamoyl group may improve binding to biological targets, such as proteases or kinases. In contrast, the methanesulfonyl group in the target compound offers simpler synthetic accessibility .

2-Methyl-4-sulfamoylphenylboronic acid (CAS: 1402238-36-1) further demonstrates that sulfamoyl groups can modulate solubility and bioactivity. Its molecular formula (C₇H₁₀BNO₄S) and molar mass (215.03 g/mol) are smaller than the target compound, likely resulting in higher solubility in aqueous systems .

Methyl and Methoxy Substituents

4-Methoxyphenylboronic acid () and 2-Methoxyphenylboronic acid () illustrate how electron-donating groups reduce boronic acid reactivity. The methoxy group’s electron-donating nature decreases acidity, making these compounds less reactive in Suzuki couplings compared to nitro- or sulfonyl-substituted derivatives .

Physicochemical and Reactivity Profiles

  • Acidity : The nitro and methanesulfonyl groups in this compound lower the pKa of the boronic acid, enhancing its reactivity in basic conditions required for cross-coupling reactions.
  • Solubility : Sulfonyl and nitro groups generally reduce solubility in organic solvents. However, derivatives like 4-(N-Propylsulfamoyl)-2-trifluoromethylphenylboronic acid may exhibit improved solubility due to polar sulfamoyl and trifluoromethyl groups .
  • Thermal Stability : Crystallographic data for related compounds, such as Methyl 4-methylsulfonyl-2-nitrobenzene (), suggest that sulfonyl-nitro aromatic systems exhibit stable packing patterns, which may translate to higher melting points for the boronic acid analog .

Biological Activity

4-Methanesulfonyl-2-nitrophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound features a nitrophenyl group attached to a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its biological applications, particularly in drug design and enzyme inhibition.

The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with their active sites.
  • Cell Signaling Modulation : By interacting with signaling pathways, this compound may influence cellular responses related to inflammation and oxidative stress.

Biological Activity Data

Recent studies have highlighted the compound's potential as an anti-inflammatory agent and its role in cancer therapy. Below is a summary of key findings:

Study Biological Activity Findings
Anti-inflammatoryDemonstrated inhibition of COX-2 enzyme activity, leading to reduced inflammation in vitro.
Cancer cell proliferationShowed significant reduction in the proliferation of various cancer cell lines through apoptosis induction.
Antioxidant propertiesExhibited scavenging activity against free radicals, contributing to its protective effects against oxidative stress.

Case Studies

  • Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry explored the compound's effect on COX-2 inhibition. It was found that this compound significantly reduced prostaglandin E2 levels in human cells, indicating its potential as a therapeutic agent for inflammatory diseases .
  • Anticancer Activity : Research conducted on various cancer cell lines revealed that this compound induced apoptosis via the mitochondrial pathway. The study reported IC50 values indicating potent cytotoxicity against breast and prostate cancer cells .
  • Oxidative Stress Modulation : A recent investigation into the compound's antioxidant properties demonstrated its ability to reduce oxidative damage in neuronal cells, suggesting a protective role against neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for preparing 4-Methanesulfonyl-2-nitrophenylboronic acid?

The synthesis typically involves sequential functionalization of a phenyl ring. Key steps include introducing the methanesulfonyl group via sulfonation or oxidation of a methylthio precursor, followed by nitration. Boronation is achieved through Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst. Intermediates like 2-(4-Methanesulfonyl-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a pinacol boronic ester) are often purified via column chromatography. Characterization relies on 1H^1\text{H} NMR (e.g., δ 8.2–7.5 ppm for aromatic protons) and mass spectrometry .

Q. Which analytical techniques are recommended for characterizing this compound?

Core methods include:

  • 1H/13C^1\text{H}/^{13}\text{C} NMR : To confirm structure, with attention to deshielding effects from electron-withdrawing groups (nitro and methanesulfonyl).
  • HPLC : For purity assessment (>95%).
  • Mass spectrometry (ESI-TOF) : To verify molecular weight (C7H8BNO5S\text{C}_7\text{H}_8\text{BNO}_5\text{S}, expected m/zm/z 253.01).
  • FT-IR : To identify functional groups (e.g., B–O stretch at ~1340 cm1^{-1}) .

Q. What are the primary research applications of this compound in organic synthesis?

It serves as a Suzuki-Miyaura cross-coupling partner to synthesize biaryl structures for pharmaceuticals (e.g., kinase inhibitors) and materials. The nitro group can be reduced to an amine for further functionalization, while the methanesulfonyl moiety enhances metabolic stability in drug candidates .

Advanced Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound?

  • Catalyst selection : Use Pd(PPh3_3)4_4 or PdCl2_2(dppf) for electron-deficient aryl boronic acids.
  • Solvent/base systems : Optimize with DMF/H2_2O and Na2_2CO3_3 to balance solubility and reactivity.
  • Temperature : Maintain 60–80°C under inert atmosphere (N2_2/Ar) to prevent boronic acid oxidation.
  • Pre-purification : Ensure boronic ester intermediates are >95% pure to minimize side reactions .

Q. What strategies mitigate decomposition of this compound under basic conditions?

  • Stabilization : Store at -20°C in anhydrous THF or DMSO.
  • pH control : Keep reaction pH <9 to avoid boronic acid dehydration to boroxines.
  • Additives : Include ethylene glycol (1–5 mol%) to stabilize the boronate intermediate .

Q. How does the electronic nature of substituents affect reactivity in cross-coupling?

The nitro (-NO2_2) and methanesulfonyl (-SO2_2CH3_3) groups are strong electron-withdrawing groups (EWGs), which increase the electrophilicity of the boronic acid, enhancing oxidative addition to Pd(0). However, steric hindrance from ortho-substituents may reduce coupling efficiency. Computational modeling (DFT) can predict regioselectivity in complex systems .

Q. How to resolve conflicting NMR data due to overlapping signals?

  • High-field NMR : Use ≥400 MHz instruments for better resolution.
  • 2D techniques : HSQC and COSY to assign overlapping aromatic protons.
  • Solvent effects : Switch from CDCl3_3 to DMSO-d6_6 to disperse signals.
  • Dynamic NMR : Analyze temperature-dependent shifts for conformational insights .

Q. What biological targets are plausible given the boronic acid moiety?

The compound may inhibit serine proteases (e.g., β-lactamases, thrombin) via reversible covalent bonding to active-site serine residues. Assays:

  • Enzyme inhibition : Use fluorogenic substrates (e.g., Boc-Ala-Pro-Arg-AMC) to measure IC50_{50}.
  • Binding studies : Employ surface plasmon resonance (SPR) for kinetic analysis (kon/koffk_{\text{on}}/k_{\text{off}}).
  • Cellular stability : Test in PBS (pH 7.4) with LC-MS monitoring to assess hydrolytic degradation .

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